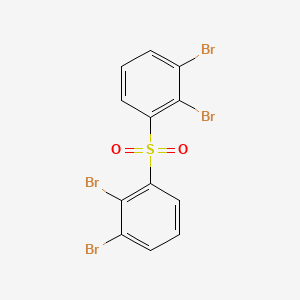
1,1'-Sulfonylbis(2,3-dibromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dibromophenyl) sulfone is an organic compound with the molecular formula C12H6Br4O2S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group (SO2) bonded to two phenyl groups, each substituted with bromine atoms at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dibromophenyl) sulfone typically involves the reaction of 2,3-dibromophenyl sulfone with appropriate reagents under controlled conditions. One common method is the sulfonylation of 2,3-dibromophenyl compounds using sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the sulfone group.
Industrial Production Methods
In industrial settings, the production of Bis(2,3-dibromophenyl) sulfone may involve large-scale sulfonylation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3-dibromophenyl) sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl sulfones with various functional groups.
Aplicaciones Científicas De Investigación
Bis(2,3-dibromophenyl) sulfone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(2,3-dibromophenyl) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl sulfone
- Bis(3-aminophenyl) sulfone
- Bis(4-nitrophenyl) sulfone
- 2-nitrophenylphenyl sulfone
- Benzylphenyl sulfone
Uniqueness
Bis(2,3-dibromophenyl) sulfone is unique due to the presence of bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and properties. This makes it distinct from other sulfones and suitable for specific applications where bromine substitution is advantageous.
Propiedades
Número CAS |
112527-29-4 |
|---|---|
Fórmula molecular |
C12H6Br4O2S |
Peso molecular |
533.9 g/mol |
Nombre IUPAC |
1,2-dibromo-3-(2,3-dibromophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H6Br4O2S/c13-7-3-1-5-9(11(7)15)19(17,18)10-6-2-4-8(14)12(10)16/h1-6H |
Clave InChI |
IKFXUYKTWXXGSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)Br)S(=O)(=O)C2=C(C(=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



borane](/img/structure/B14304097.png)
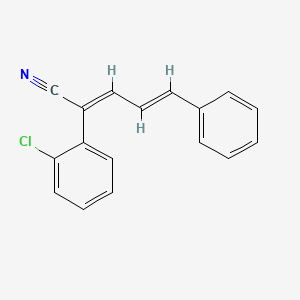
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
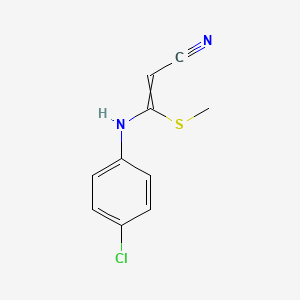
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
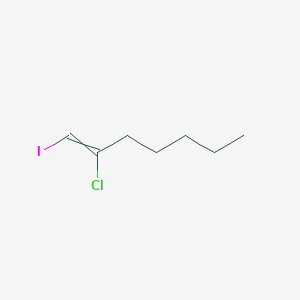
![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
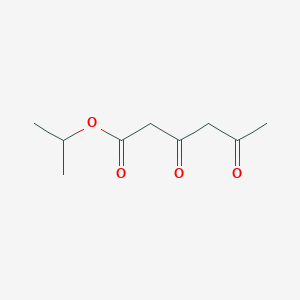
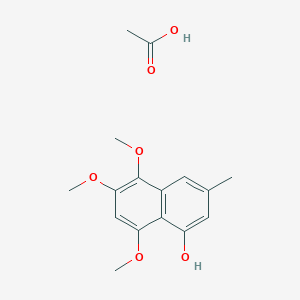
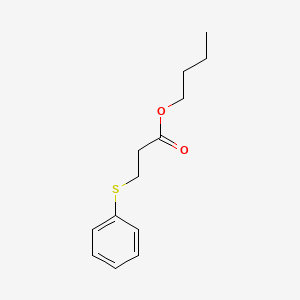
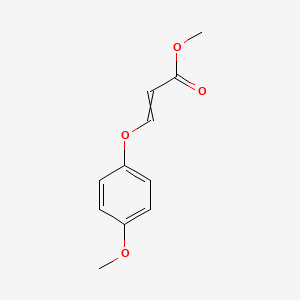
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
